3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid
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Overview
Description
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4,5,6,7-tetrahydroindazole with a carboxylating agent such as carbon dioxide in the presence of a base like sodium hydroxide . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for anti-inflammatory and antiviral therapies.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclo-oxygenase-2 (COX-2).
Uniqueness
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylic acid groups contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
1338247-84-9 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20378 |
Synonyms |
3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid |
Origin of Product |
United States |
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